{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine
Overview
Description
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine, also known as 2C-T-7, is a psychedelic drug belonging to the phenethylamine class. It has a molecular formula of C11H17NO2S and a molecular weight of 227.33 g/mol .
Synthesis Analysis
The synthesis of secondary amines like {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine can be achieved through various methods. N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .Molecular Structure Analysis
The molecular structure of {[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine is represented by the formula C11H17NO2S . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine has a molecular weight of 227.32 g/mol . More detailed physical and chemical properties such as boiling point, storage conditions, and stability can be obtained through further analysis .Scientific Research Applications
Central Nervous System Diseases
This compound has been investigated for its potential utility in central nervous system (CNS) diseases. Researchers aim to develop poly-active molecules that can mitigate brain free radical damage while enhancing acetylcholine signaling, which is crucial for combating Alzheimer’s disease (AD). The compound’s derivatives have shown promise in scavenging free radicals and inhibiting acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes, which are important targets in AD treatment .
Antioxidant Properties
In the search for new antioxidants, derivatives of this compound have been synthesized and screened for their ability to neutralize free radicals. Some derivatives exhibited potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay, with values comparable or superior to known antioxidants like ascorbic acid, resveratrol, and trolox .
Liquid Crystal Technology
The structural analogs of this compound have been explored for their mesomorphic properties, which are essential for liquid crystal technology. These materials are significant for their potential applications in optoelectronics, displaying unique optical and electro-optical properties suitable for fast switching devices and other technological applications .
Nonlinear Optics (NLO)
The compound’s derivatives have been studied for their NLO properties, which are critical for the development of materials used in optics and optoelectronic technology. The research includes the investigation of basic optical parameters, NLO properties, and dipole moments to determine the suitability of these materials for technological applications .
Photolysis Studies
Photolysis studies have been conducted on related compounds to understand the impact of electronic effects on the photolysis process. This research is crucial for the development of pharmacologically relevant compounds and can provide insights into the design of new drugs .
Future Directions
properties
IUPAC Name |
1-(4,5-dimethoxy-2-methylsulfanylphenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-12-7-8-5-9(13-2)10(14-3)6-11(8)15-4/h5-6,12H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZZRGMXCAYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1SC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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